molecular formula C7H12O2 B3045060 4-(Methoxymethylene)tetrahydro-2H-pyran CAS No. 101765-10-0

4-(Methoxymethylene)tetrahydro-2H-pyran

Cat. No. B3045060
M. Wt: 128.17 g/mol
InChI Key: ANDWZAKFRDMSAF-UHFFFAOYSA-N
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Patent
US05714470

Procedure details

To a stirred suspension of (methoxymethyl)triphenylphosphonium chloride (24.82 g, 72.41 mmol) in THF (250 mL) cooled in an ice-water bath was added n-BuLi (24.76 mL or 2.42M solution in hexane, 59.93 mmol). The reaction mixture was allowed to warm to room temperature for 1 h and then recooled in an ice-water bath and a solution of tetrahydro-4H-pyran-4-one (5.00 g, 49.94 mmol) in THF (10 mL) added. After 20 min the reaction mixture was concentrated to an oily reside, the residue was triturated with Et2O (150 mL), and the supernatant was decanted. This process was repeated (6×75 mL), and the combined supernatants were concentrated to give crude title compound (7.3 g) as an orange oil. Flash chromatography (10×18 cm) eluting with a gradient (5-10%) of EtOAc/hexane gave the title compound (2.25 g, 35%) as a volatile, colorless oil. TLC: Rf 0.13 (5:95 EtOAc:hexane). 1H NMR: δ 5.85 (s, 1H, vinyl), 3.69-3.61 (m, 4H, CH2OCH2), 3.56 (s, 3H, OCH3), 2.32 and 2.06 (pr t, 4H, 2×CH2).
Quantity
24.82 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
24.76 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
35%

Identifiers

REACTION_CXSMILES
[Cl-].[CH3:2][O:3][CH2:4][P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Li]CCCC.[O:29]1[CH2:34][CH2:33][C:32](=O)[CH2:31][CH2:30]1>C1COCC1>[CH3:2][O:3][CH:4]=[C:32]1[CH2:33][CH2:34][O:29][CH2:30][CH2:31]1 |f:0.1|

Inputs

Step One
Name
Quantity
24.82 g
Type
reactant
Smiles
[Cl-].COC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
24.76 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
O1CCC(CC1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-water bath
CUSTOM
Type
CUSTOM
Details
recooled in an ice-water bath
CONCENTRATION
Type
CONCENTRATION
Details
After 20 min the reaction mixture was concentrated to an oily reside
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the residue was triturated with Et2O (150 mL)
CUSTOM
Type
CUSTOM
Details
the supernatant was decanted
CONCENTRATION
Type
CONCENTRATION
Details
the combined supernatants were concentrated
CUSTOM
Type
CUSTOM
Details
to give crude title compound (7.3 g) as an orange oil
WASH
Type
WASH
Details
Flash chromatography (10×18 cm) eluting with a gradient (5-10%) of EtOAc/hexane

Outcomes

Product
Name
Type
product
Smiles
COC=C1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.25 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 35.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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